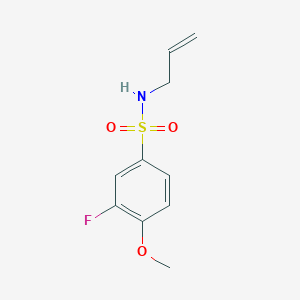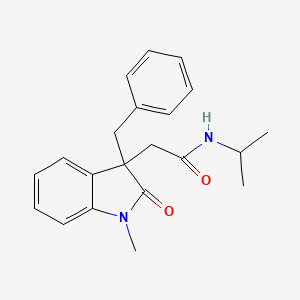![molecular formula C17H23N3O4S B5408194 1-acetyl-N-{4-[(allylamino)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5408194.png)
1-acetyl-N-{4-[(allylamino)sulfonyl]phenyl}-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-{4-[(allylamino)sulfonyl]phenyl}-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as "APS" and has been shown to have various biochemical and physiological effects.
科学的研究の応用
APS has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. APS has been used in the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and cancer.
作用機序
APS exerts its effects by inhibiting the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. APS also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
APS has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. APS has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
実験室実験の利点と制限
APS has several advantages for lab experiments. It is readily available and can be synthesized easily. It has also been extensively studied, and its mechanism of action is well understood. However, APS also has some limitations. It is relatively unstable and can degrade over time. It can also be toxic at high concentrations.
将来の方向性
There are several future directions for the study of APS. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. APS has been shown to have neuroprotective properties and could potentially be used as a treatment for these diseases. Another potential application is in the development of new anti-cancer drugs. APS has been shown to be effective against various types of cancer cells and could be further studied for its potential as a cancer treatment. Finally, APS could be further studied for its potential as an anti-inflammatory agent in the treatment of various inflammatory diseases.
Conclusion:
In conclusion, 1-acetyl-N-{4-[(allylamino)sulfonyl]phenyl}-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of APS in the treatment of various diseases.
合成法
The synthesis of APS involves the reaction of 4-aminobenzenesulfonamide with allyl isothiocyanate, followed by the reaction of the resulting product with piperidine-4-carboxylic acid anhydride. The final product is obtained after acetylation of the piperidine nitrogen.
特性
IUPAC Name |
1-acetyl-N-[4-(prop-2-enylsulfamoyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-3-10-18-25(23,24)16-6-4-15(5-7-16)19-17(22)14-8-11-20(12-9-14)13(2)21/h3-7,14,18H,1,8-12H2,2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQLRHLPOPSLMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 4-{[(1-benzyl-1H-pyrazol-3-yl)amino]carbonyl}benzoate](/img/structure/B5408115.png)
![1-({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)butan-2-ol](/img/structure/B5408116.png)

![5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5408147.png)
![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5408152.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B5408153.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5408154.png)
![4-{[(1H-imidazol-2-ylmethyl)(methyl)amino]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5408157.png)
![3-[3-(4-chlorophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5408179.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(4-ethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5408187.png)
![2-cyclopentyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5408191.png)

![4-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5408207.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(1-methyl-1H-imidazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5408209.png)
